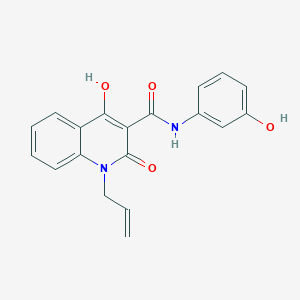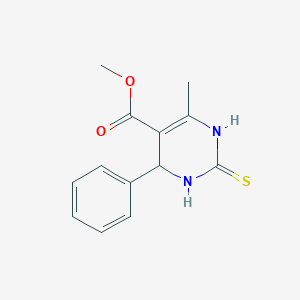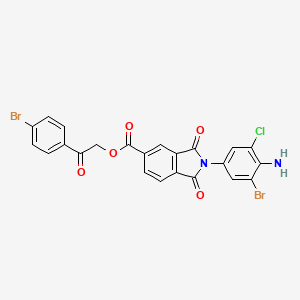![molecular formula C25H27ClN2O4 B11700186 Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11700186.png)
Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is notable for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions typically use reagents like chlorine, bromine, and nitric acid.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can have different functional groups attached to the aromatic rings.
Scientific Research Applications
3,5-Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted on its potential use as a pharmaceutical agent, particularly in cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, in cardiovascular research, it is studied for its potential to inhibit calcium channels, which can help in the treatment of hypertension.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Nicardipine: Used for its vasodilatory properties in the treatment of angina and hypertension.
Uniqueness
3,5-Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethylamino groups. These structural features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H27ClN2O4 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27ClN2O4/c1-15-21(24(29)31-5)23(17-7-9-18(26)10-8-17)22(25(30)32-6)16(2)28(15)20-13-11-19(12-14-20)27(3)4/h7-14,23H,1-6H3 |
InChI Key |
IQSPLOPHNWOJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C2=CC=C(C=C2)N(C)C)C)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)

![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700109.png)


![3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
![N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11700138.png)
![(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700145.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide](/img/structure/B11700160.png)
![(4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700161.png)
![(E)-3-(2-(Pyridin-2-ylmethylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11700167.png)
phosphonium](/img/structure/B11700178.png)
![3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700182.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11700195.png)
